molecular formula C25H23F3N4S B2767726 4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile CAS No. 303985-68-4

4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile

货号: B2767726
CAS 编号: 303985-68-4
分子量: 468.54
InChI 键: APSXEQRKDBIKGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrimidinecarbonitrile derivative featuring a cyclohexylamino group at position 4, a phenyl group at position 6, and a [3-(trifluoromethyl)benzyl]sulfanyl substituent at position 2. Its molecular formula is C₂₆H₂₄F₃N₅S, with a molar mass of 507.56 g/mol. The trifluoromethyl (CF₃) group confers high electronegativity and metabolic stability, making it structurally distinct among pyrimidine derivatives. The cyclohexylamino group contributes to lipophilicity, while the phenyl and sulfanyl moieties influence π-π stacking and intermolecular interactions .

属性

IUPAC Name

4-(cyclohexylamino)-6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4S/c26-25(27,28)19-11-7-8-17(14-19)16-33-24-31-22(18-9-3-1-4-10-18)21(15-29)23(32-24)30-20-12-5-2-6-13-20/h1,3-4,7-11,14,20H,2,5-6,12-13,16H2,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSXEQRKDBIKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile, with CAS number 303985-68-4, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its antifungal, insecticidal, and anticancer properties, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C25H23F3N4SC_{25}H_{23}F_{3}N_{4}S, with a molecular weight of 468.54 g/mol. The structure features a pyrimidine ring substituted with cyclohexylamine and trifluoromethyl groups, which are known to enhance biological activity.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, in vitro tests against various fungal strains revealed the following inhibition rates:

CompoundBotrytis cinereaSclerotinia sclerotiorumPhomopsis sp.Colletotrichum gloeosporioidesPyricutaria oryzae
5a92.43%72.18%59.22%53.89%38.92%
5b96.76%75.82%54.37%51.88%43.64%
5c89.88%76.28%70.73%64.12%41.34%

These results indicate that certain compounds derived from the parent structure can rival established antifungal agents like tebuconazole .

Insecticidal Activity

The insecticidal properties of the compound were evaluated against pests such as Spodoptera frugiperda and Mythimna separata. The mortality rates observed were:

CompoundMortality Rate (%), S. frugiperdaMortality Rate (%), M. separata
5a13.316.7
5b45.050.0
5w90.0 86.7

These findings suggest that while some derivatives show moderate insecticidal activity, compound 5w demonstrates exceptional efficacy against both pest species, indicating potential for agricultural applications .

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer). The results are summarized in the following table:

Cell LineIC50 (µg/ml)
PC35
K5625
Hela5
A5495

The anticancer activity was found to be lower than that of doxorubicin, a standard chemotherapy agent, suggesting that while promising, further optimization may be necessary to enhance efficacy .

Case Studies

  • Antifungal Efficacy : A study published in July 2022 reported on the synthesis and biological evaluation of trifluoromethyl pyrimidine derivatives, including our compound of interest, highlighting significant antifungal activities against multiple pathogens .
  • Insect Resistance in Agriculture : Research indicated that the use of such compounds could provide a new avenue for pest management strategies in agriculture, particularly for crops susceptible to Spodoptera species .
  • Cancer Treatment Exploration : Another study focused on the anticancer properties noted that while the compound showed activity against several cancer cell lines, it requires further development to enhance its therapeutic index compared to existing treatments like doxorubicin .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 (Sulfanyl Group)

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Properties
4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile [3-(Trifluoromethyl)benzyl]sulfanyl 507.56 High lipophilicity (logP ~4.2), strong electron-withdrawing effect
4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile [2,6-Dichlorobenzyl]sulfanyl 471.38 Increased steric hindrance, reduced solubility due to Cl atoms
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-phenylpyrimidine-5-carbonitrile [4-Chlorobenzyl]sulfanyl 425.98 Moderate solubility, potential for halogen bonding
4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile [4-Chlorophenyl]sulfanyl + methylsulfanyl 369.90 Lower molecular weight, dual sulfur-mediated interactions
  • Key Insight : The CF₃ group in the target compound enhances metabolic stability compared to chlorinated analogs, which are prone to dehalogenation .

Variations at Position 4 (Amino Group)

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Impact on Bioactivity
Target Compound Cyclohexylamino 507.56 High lipophilicity, potential for membrane penetration
4-(Diethylamino)-6-(4-fluorophenyl)-2-phenylpyrimidine-5-carbonitrile Diethylamino 390.88 Reduced steric bulk, improved aqueous solubility
6-Cyclohexylmethyl-5-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one Cyclohexylmethyl 436.54 Enhanced rigidity, altered pharmacokinetics
  • Key Insight: Cyclohexylamino derivatives exhibit slower metabolic clearance than aliphatic amines (e.g., diethylamino), favoring prolonged activity .

Structural Modifications at Position 6 (Aryl Group)

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Electronic Effects
Target Compound Phenyl 507.56 Electron-neutral, facilitates π-π stacking
4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile 3-Methoxyphenyl 338.98 Electron-donating (OCH₃), increased reactivity
6-(4-Fluorophenyl)-7-oxo-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile 4-Fluorophenyl 395.41 Moderate electron-withdrawing (F), enhanced binding affinity
  • Key Insight : Fluorinated aryl groups improve target binding in enzyme inhibitors, while methoxy groups may enhance solubility but reduce metabolic stability .

常见问题

Basic: What synthetic methodologies are recommended for preparing 4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile?

Answer:
The compound is synthesized via multi-step reactions involving:

  • Stepwise functionalization : Initial pyrimidine core formation followed by introducing the cyclohexylamino, phenyl, and sulfanyl groups.
  • Catalysts : Palladium or copper catalysts enhance cross-coupling reactions for aryl group introduction (e.g., trifluoromethylbenzyl substitution) .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or toluene improve reaction efficiency .
  • Monitoring : Thin-layer chromatography (TLC) ensures reaction completion .

Basic: How is the structural integrity of the compound validated in academic research?

Answer:
A combination of analytical techniques is employed:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., N2—C1—S2 = 174.49°, C17—C16—S2 = 111.90°) .
  • Spectroscopy :
    • FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
    • NMR : Assigns proton environments (e.g., cyclohexylamino protons at δ 1.2–2.1 ppm) .
  • Mass spectrometry : Verifies molecular weight (theoretical: 414.57 g/mol) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:
Contradictions (e.g., NMR peak splitting or IR band shifts) may arise from:

  • Sample purity : Recrystallization in glacial acetic acid removes impurities .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
  • Dynamic processes : Variable-temperature NMR elucidates conformational changes (e.g., cyclohexyl ring flipping) .
  • Cross-validation : Overlay experimental FT-IR with computational simulations (DFT) to confirm assignments .

Advanced: What strategies optimize reaction yield and selectivity for derivatives of this compound?

Answer:
Key strategies include:

  • Catalyst screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling efficiency .
  • Temperature control : Maintain reflux conditions (e.g., 80–110°C) to balance reaction rate and side-product formation .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during sulfanyl group introduction .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates high-purity fractions .

Basic: What in vitro models are suitable for evaluating the compound's bioactivity?

Answer:

  • Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms using fluorescence-based protocols .
  • Molecular docking : Predict binding affinity to proteins (e.g., EGFR or VEGFR) with AutoDock Vina .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays .

Advanced: How is structure-activity relationship (SAR) analysis conducted for substituent modifications?

Answer:

  • Substituent variation : Replace the cyclohexylamino group with piperazine or morpholine to assess steric/electronic effects .
  • Trifluoromethyl positioning : Compare meta- vs. para-substituted benzyl groups on sulfanyl interactions .
  • Quantitative SAR (QSAR) : Use Hammett constants (σ) to correlate substituent electronegativity with bioactivity .

Advanced: What HPLC conditions are optimal for separating derivatives of this compound?

Answer:

  • Column : C18 reversed-phase (5 µm particle size, 250 mm length) .
  • Mobile phase : Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) .
  • Detection : UV at 254 nm for nitrile and aromatic group absorption .
  • Validation : Spike samples with internal standards (e.g., 4-nitrobenzaldehyde) to confirm retention times .

Advanced: How do crystallographic data inform reaction mechanism hypotheses?

Answer:

  • Torsion angles : Analyze C1—S2—C16—C17 (111.90°) to predict sulfanyl group reactivity in nucleophilic substitutions .
  • Packing interactions : Hydrogen-bonding networks (e.g., N—H···N) suggest stabilization pathways for intermediates .
  • Conformational rigidity : Planar pyrimidine core (C4—N2—C1 = 174.49°) limits rotational freedom, directing regioselective modifications .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。